molecular formula C29H48O B1674174 Fucosterol CAS No. 17605-67-3

Fucosterol

Cat. No. B1674174
CAS RN: 17605-67-3
M. Wt: 412.7 g/mol
InChI Key: OSELKOCHBMDKEJ-ZMRGBFEOSA-N
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Description

Fucosterol is a sterol isolated from algae such as Ecklonia cava or Ecklonia stolonifera . It is also known by its IUPAC name [24 (24 1) E ]-Stigmasta-5,24 (24 1 )-dien-3β-ol . It has a molecular formula of C29H48O and a molar mass of 412.702 g·mol −1 .


Synthesis Analysis

This compound has been organically synthesized using this compound as the initial compound . In another study, yeast has been used as a promising heterologous host for the bioproduction of steroids, including this compound .


Molecular Structure Analysis

This compound’s stereo configuration is (E,E)-24-ethylcholest-5,24(28)-dien-3β-ol . It crystallizes in the monoclinic system and sp. gr. P21 . There are four C29H48O molecules and two CH3OH molecules in the asymmetric part of the unit cell .


Chemical Reactions Analysis

This compound has been found to interact with both TLR2 and TLR4, suggesting that this compound could improve inflammation-induced NDD pathology through TLR-mediated immune response .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C29H48O and a molar mass of 412.69 . Its analysis and identification are carried out using physical properties and spectroscopic methods, including 1H-NMR and 13C-NMR .

Scientific Research Applications

Anticancer Activity

Fucosterol exhibits antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest, and targeting the Raf/MEK/ERK signaling pathway. Studies on lung cancer cell lines such as A549 and SK-LU-1 showed that this compound inhibits growth, enhances the expression of pro-apoptotic markers, triggers G2/M cell cycle arrest, and inhibits cell invasion, potentially offering a lead molecule for lung cancer treatment (Mao et al., 2019).

Anti-adipogenic and Anti-obesity Effects

This compound from Ecklonia stolonifera has been evaluated for its anti-adipogenic activities, showing significant inhibition of adipocyte differentiation and lipid formation in 3T3-L1 pre-adipocytes. It decreased the expression of adipocyte marker proteins, suggesting its potential use as an anti-obesity agent (Jung et al., 2013).

Anti-diabetic Complications

This compound has shown moderate inhibitory activity against enzymes involved in diabetic complications, such as rat lens aldose reductase and protein tyrosine phosphatase 1B, indicating its promise for managing diabetes and associated complications (Jung et al., 2013).

Neuropharmacological Applications

This compound's potential in neurodegeneration therapy has been explored through system pharmacology and in silico analysis. It targets molecules involved in pathways related to neuronal survival, immune response, and inflammation, supporting its therapeutic application in neurodegenerative disorders (Hannan et al., 2019).

Anti-inflammatory and Antioxidant Activities

Research indicates that this compound has protective effects against inflammation and oxidative stress. It inhibits pro-inflammatory cytokines and the expression of inflammation-related enzymes, suggesting its role in managing inflammatory conditions (Sun et al., 2015).

Lipid Homeostasis

This compound has been identified as a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis, offering a novel approach to managing hypercholesterolemia (Hoang et al., 2012).

Antileishmanial Activity

The antileishmanial activity of this compound has been documented, providing a foundation for its potential use in treating parasitic infections (Becerra et al., 2015).

Mechanism of Action

Target of Action

Fucosterol, also known as Fucosterin or trans-24-Ethylidenecholesterol, is a unique bioactive component found in marine brown algae . It targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways . These targets include tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling . These targets are intimately associated with neuronal survival, immune response, and inflammation .

Mode of Action

This compound interacts with its targets, leading to changes in cellular pathways. The molecular simulation study further verified that this compound exhibited a significant binding affinity to some of the vital targets, including liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1), which are the crucial regulators of molecular and cellular processes associated with neurodegenerative disorders (NDD) .

Biochemical Pathways

This compound affects various biochemical pathways, including TNF, MAPK, PI3K/Akt, neurotrophin, and TLR signaling pathways . These pathways are intimately associated with neuronal survival, immune response, and inflammation . The active components of this compound are engaged in fatty liver disease, cancer pathways, and other signaling pathways, which could prove beneficial for the management of hepatocellular carcinoma (HCC) .

Pharmacokinetics

It is known that the bioavailability of phytosterols, a group of compounds to which this compound belongs, can be influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to have several medicinal properties, including antioxidant, anti-inflammatory, anticholinesterase, and neuroprotective effects . In the context of cancer, particularly HCC, this compound’s action has been clarified using network pharmacology and docking study techniques .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It is worth noting that this compound is derived from marine brown algae, suggesting that its production and efficacy might be influenced by marine environmental conditions .

Safety and Hazards

Fucosterol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Fucosterol has shown promise in the treatment of neurodegenerative disorders (NDD) and ovarian cancer . It has been suggested that this compound might play a significant role in modulating NDD-pathobiology, supporting its therapeutic application for the prevention and treatment of NDD .

Biochemical Analysis

Biochemical Properties

Fucosterol interacts with various enzymes, proteins, and other biomolecules. It targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways, including tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling . These interactions are intimately associated with neuronal survival, immune response, and inflammation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce intracellular lipid accumulation in 3T3-L1 adipocytes . This compound’s mechanism of action towards hepatocellular cancer has been clarified using network pharmacology and docking study techniques . It also exhibits potential anticancer bioactive properties against hepatocellular carcinoma (HCC) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It downregulates insulin-triggered PI3K/Akt, and ERK pathways . It subsequently decreases the expression of adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1 . Moreover, this compound enhances SirT1 expression while decreasing phospho-FoxO1 expression, resulting in the activation of FoxO1 .

Temporal Effects in Laboratory Settings

This compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies . It significantly reduced intracellular lipid accumulation of 3T3-L1 adipocytes at concentrations of 25 and 50 μm .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively studied, it has been found to exhibit low toxicity in animal cell lines, human cell lines, and animals .

Metabolic Pathways

This compound is involved in the mevalonic acid (MVA) pathway, which is the only route for biosynthesis of IPP, the building block for lanosterol, which is then metabolized into cholesterol in animals and ergosterol in fungi .

Transport and Distribution

It is known that this compound targets various proteins of cellular pathways, which suggests it may be widely distributed within cells .

Subcellular Localization

Given its wide range of interactions with cellular proteins and pathways, it is likely that this compound is present in various subcellular compartments .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Fucosterol involves several steps, including extraction, isolation, and purification of the compound from brown seaweed, or synthesis from simpler starting materials.", "Starting Materials": [ "Squalene", "Acetic anhydride", "Pyridine", "Methanol", "Potassium hydroxide", "Tetrahydrofuran", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Chloroform", "Ethyl acetate" ], "Reaction": [ "Squalene is reacted with acetic anhydride and pyridine to form squalene diacetate.", "Squalene diacetate is then reacted with methanol and potassium hydroxide to form fucosterol.", "Alternatively, fucosterol can be synthesized from simpler starting materials by a multistep process.", "In the first step, squalene is reacted with bromine and sodium hydroxide to form 2,3-dibromosqualene.", "2,3-dibromosqualene is then reacted with sodium bicarbonate and methanol to form 2,3-dibromo-2-methoxysqualene.", "In the final step, 2,3-dibromo-2-methoxysqualene is reacted with sodium hydroxide and hydrochloric acid to form fucosterol.", "Purification of fucosterol can be achieved by using solvents such as chloroform and ethyl acetate." ] }

CAS RN

17605-67-3

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,10R,13R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24?,25?,26?,27?,28+,29-/m1/s1

InChI Key

OSELKOCHBMDKEJ-ZMRGBFEOSA-N

Isomeric SMILES

C/C=C(\CC[C@@H](C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C

SMILES

C/C=C(C(C)C)\CC[C@@H](C)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Appearance

Solid powder

melting_point

124 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(24E)-24-N-propylidenecholesterol
24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol
24Z-ethylidenecholest-5-en-3B-ol
28-isofucosterol
delta(5)-avenasterol
fucosterol
fucosterol, (3beta)-isomer
fucosterol, 28-(14)C-labeled cpd, (E)-isomer
stigmasta-5,24-dien-3 beta-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fucosterol
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Fucosterol

Q & A

Q1: How does fucosterol exert its anti-cancer effects?

A1: this compound has been shown to inhibit the growth of various cancer cell lines, including human ovarian cancer cells []. Its anti-cancer effects are attributed to multiple mechanisms, including the induction of mitochondrial dysfunction, endoplasmic reticulum stress [], and inhibition of cell proliferation and cell cycle progression [].

Q2: Does this compound influence cholesterol metabolism?

A2: Yes, this compound has shown hypocholesterolemic activity []. It acts as a dual-Liver X Receptor (LXR) agonist, regulating the expression of genes involved in cholesterol homeostasis []. For example, it upregulates ABCA1, ABCG1, and ApoE in macrophages, promoting reverse cholesterol transport [].

Q3: What is the role of this compound in neuroprotection?

A3: this compound displays neuroprotective effects, particularly against soluble amyloid beta peptide (sAβ)-induced toxicity []. It attenuates sAβ-induced neuronal death and downregulates glucose-regulated protein 78 (GRP78) expression via activation of the tyrosine receptor kinase B-mediated ERK1/2 signaling pathway [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H48O and its molecular weight is 412.65 g/mol.

Q5: What spectroscopic techniques are used to identify this compound?

A5: this compound can be identified using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , , , ]. These methods provide detailed structural information about the molecule.

Q6: How is this compound typically quantified in biological samples?

A6: Gas chromatography-mass spectrometry (GC-MS) is commonly used to quantify this compound in biological samples [, ]. This method provides high sensitivity and selectivity for the analysis of this compound.

Q7: Have there been any efforts to improve the solubility or bioavailability of this compound?

A7: Yes, studies have explored inclusion complexation of this compound with cyclodextrins, such as maltosyl-β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin [, ]. These complexes enhance the solubility and dissolution rate of this compound, potentially improving its bioavailability.

Q8: What are the pharmacokinetic properties of this compound?

A8: Research indicates that this compound has poor oral bioavailability []. It is primarily eliminated through fecal excretion, suggesting limited absorption [].

Q9: What in vitro models are used to study the biological activity of this compound?

A9: Various cell lines, including human ovarian cancer cells (e.g., SKOV3 and OVCAR3) [], human colon cancer cells (e.g., HCT-116) [, ], and mouse macrophage cells (e.g., RAW 264.7) [], have been utilized to investigate the anti-cancer, anti-inflammatory, and cholesterol-lowering effects of this compound.

Q10: Have there been any clinical trials investigating the therapeutic potential of this compound?

A10: While preclinical evidence suggests potential therapeutic applications for this compound, there is a lack of clinical trials to date []. Conducting clinical trials is crucial to determining its efficacy and safety in humans.

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